molecular formula C7H8ClN3O3 B051164 (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole CAS No. 681490-93-7

(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole

Cat. No. B051164
M. Wt: 217.61 g/mol
InChI Key: SZMDGYNOADBVSR-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of nitroimidazole derivatives, including compounds similar to (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole, often involves multi-step chemical reactions that are designed to introduce the nitro, chloro, and methyloxiran groups at specific positions on the imidazole ring. For example, the synthesis of 2-nitroimidazoles can be achieved through the reaction of chloromethylated or nitro-substituted precursors, followed by various functionalization reactions to add the desired substituents (Parveen et al., 1999).

Molecular Structure Analysis

The molecular structure of nitroimidazole derivatives, including (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole, is characterized by the presence of an imidazole ring substituted with nitro, chloro, and methyloxiran groups. This structure is responsible for the compound's reactivity and biological activity. X-ray crystallography and NMR spectroscopy are commonly used to determine the precise molecular geometry and confirm the configuration of the stereocenters, providing insights into the compound's potential interactions with biological targets (Backler et al., 2020).

Chemical Reactions and Properties

Nitroimidazole derivatives undergo various chemical reactions, including reductive transformations, which are pivotal for their activation in biological systems. For instance, the nitro group in nitroimidazoles can be bioreductively activated in hypoxic conditions, a feature exploited in the design of prodrugs targeting hypoxic tumor cells (Naylor et al., 1992). Additionally, the presence of an epoxide group (methyloxiran) in compounds like (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole suggests susceptibility to ring-opening reactions, which could be utilized in drug release mechanisms.

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could be of interest in medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-chloro-1-[[(2R)-2-methyloxiran-2-yl]methyl]-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O3/c1-7(4-14-7)3-10-2-5(11(12)13)9-6(10)8/h2H,3-4H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMDGYNOADBVSR-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CN2C=C(N=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CO1)CN2C=C(N=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439995
Record name (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole

CAS RN

681490-93-7
Record name (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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